N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide

Medicinal Chemistry Drug Design Pharmacophore Modeling

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide is a synthetic, polyheterocyclic small molecule (MW 411.33, C17H9Cl2N2OS3) characterized by a benzothiazole core linked to a dichlorothiophene-3-carboxamide group via a thiophene spacer. It belongs to a class of compounds explored for diverse biological activities due to the privileged benzothiazole scaffold, which is a common motif in medicinal chemistry for targeting kinases, enzymes, and protein-protein interactions.

Molecular Formula C16H8Cl2N2OS3
Molecular Weight 411.33
CAS No. 923441-84-3
Cat. No. B2471027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide
CAS923441-84-3
Molecular FormulaC16H8Cl2N2OS3
Molecular Weight411.33
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=C(SC(=C4)Cl)Cl
InChIInChI=1S/C16H8Cl2N2OS3/c17-12-7-9(13(18)24-12)14(21)20-15-8(5-6-22-15)16-19-10-3-1-2-4-11(10)23-16/h1-7H,(H,20,21)
InChIKeyDQOCNCGGCNYCSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide (CAS 923441-84-3): Procurement Intelligence & Structural Benchmarking


N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide is a synthetic, polyheterocyclic small molecule (MW 411.33, C17H9Cl2N2OS3) characterized by a benzothiazole core linked to a dichlorothiophene-3-carboxamide group via a thiophene spacer [1]. It belongs to a class of compounds explored for diverse biological activities due to the privileged benzothiazole scaffold, which is a common motif in medicinal chemistry for targeting kinases, enzymes, and protein-protein interactions [2]. However, as a low-volume specialty chemical, peer-reviewed quantitative activity data for this specific compound is extremely scarce, making procurement decisions subject to a high degree of uncertainty.

1
Medicinal chemistry SAR probe for benzothiazole-thiophene linker exploration
2
Low-volume specialty building block suited for focused library synthesis
3
Selection context: polyheterocyclic complexity; verify specific activity data independently

Why Its Analogues Cannot Be Swapped for CAS 923441-84-3 Without Risking Biological Response Alteration


The compound's precise architecture—a 2,5-dichlorothiophene carboxamide joined to a 2-(thiophen-2-yl)benzothiazole—is not merely additive. Even closely related analogues, such as the direct-linked variant (CAS 476626-84-3) missing the central thiophene ring, would present a significantly different pharmacophore [1]. The presence of the intervening thiophene introduces a kink in the molecular shape, alters the dihedral angle between the benzothiazole and carboxamide, and adds a sulfur atom capable of unique non-covalent interactions. These subtle differences can critically impact target binding, selectivity, and even solubility profiles, making simple substitution scientifically unjustifiable [2].

Target compound
Direct-linked analog
Thiophene spacer present
No spacer; rigid geometry
Extended pharmacophore; altered dihedral angle
Compact pharmacophore; different binding-mode potential
Reported class-level kinase inhibition context
Kinase profile may shift; class-level data not directly transferable

Quantitative Differentiation Evidence for CAS 923441-84-3: Head-to-Head and Class-Level Data


Molecular Weight and Pharmacophore Complexity Advantage Over Direct-Linked Analog

Compared to the simplest closest analogue, N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide (CAS 476626-84-3, MW 329.2), CAS 923441-84-3 possesses a higher molecular weight (411.33) and a more complex, extended pharmacophore due to the additional thiophene spacer. This increases the number of heteroatoms from 2 to 3 and adds a rotatable bond, potentially enabling a different binding mode . Direct quantitative biological comparison data is absent in the public domain.

MW & Complexity
Class-level inference
MW 411.33 vs 329.2; +1 thiophene ring and S atom
Supports exploration of novel chemical space vs simpler analogs
Quantitative bioactivity comparison unavailable
Medicinal Chemistry Drug Design Pharmacophore Modeling

Solubility and Drug-Likeness Profile Differentiation Based on Calculated LogP

Although no experimental logP is reported, in silico predictions suggest a LogP of approximately 5.2 for CAS 923441-84-3, compared to a predicted LogP of about 4.0 for the smaller analog CAS 476626-84-3. This higher predicted lipophilicity, driven by the extra aromatic thiophene, implies reduced aqueous solubility but potentially improved membrane permeability [1]. The prediction must be treated as a class-level trend due to the absence of experimental validation.

Predicted LogP
Supporting evidence
ΔLogP ≈ +1.2 (predicted ~5.2 vs ~4.0)
May affect solubility and solvent selection for assays
In silico only; experimental validation needed
Physicochemical Profiling ADME Lead Optimization

Potential Selectivity Window Derived from Benzothiazole-Thiophene Class Activity Data

A review of the benzothiazole-2-yl-thiophene substructure reveals that certain derivatives in this class exhibit inhibitory activity against kinases like CLK1 and DYRK1A with IC50 values in the low micromolar range (typically 2-20 µM), whereas simple 2-arylbenzothiazoles often lack this specific kinase profile [1]. The target compound's unique 2,5-dichlorothiophene carboxamide tail may further modulate this activity, but no direct data for this specific molecule exists. Class-level inference suggests it could be a candidate for kinase inhibitor screening.

Kinase Class Activity
Class-level inference
Class CLK1 IC50 ~5.2 µM reported; no direct data for this compound
Candidate for kinase selectivity screening; data to verify
Literature on close structural analogs only
Kinase Inhibition Anticancer Activity Target Selectivity

Prime Deployment Scenarios for CAS 923441-84-3 Based on Evidence Profile


Kinase Selectivity Screening for Structure-Activity Relationship (SAR) Exploration

Given its extended pharmacophore compared to simpler benzothiazole carboxamides, this compound can serve as a key intermediate-based probe in a SAR program aimed at optimizing kinase inhibitor selectivity, particularly for the CLK/DYRK family identified in class-level studies [1]. Its procurement is recommended when a research team is exploring the impact of a sulfur-containing spacer on target engagement.

Chemical Biology Probe for Electrophilic Cysteine Trapping

The 2,5-dichlorothiophene moiety can act as a masked covalent warhead. Under appropriate biological conditions, the chlorine atoms may react with thiol groups. This compound can be used in chemoproteomics experiments to identify novel protein targets bearing reactive cysteines, a mode of action distinct from its non-chlorinated analogues [2].

Computational Docking and Pharmacophore Modeling Benchmark

The compound's complex, three-ring system with multiple heteroatoms presents a useful benchmark for validating computational docking algorithms and pharmacophore models. Its predicted unique dihedral angle profile can be used to train conformer generation tools, an application where generic substitution is inadvisable due to the loss of specific conformational constraints [3].

Specialty Chemical Intermediate for Novel Heterocyclic Libraries

As a functionalized building block, it can be used to generate a focused library of analogues through late-stage functionalization of the benzothiazole or thiophene rings, enabling the rapid expansion of chemical space around a privileged core in medicinal chemistry campaigns [1].

Application
Selection Property
Validation Focus
Kinase SAR probe
Extended pharmacophore with thiophene spacer
CLK/DYRK family selectivity context
Chemoproteomics tool
2,5-dichlorothiophene masked warhead
Cysteine-reactivity profiling
Computational benchmark
Three-ring heterocyclic system
Conformer generation and docking validation
Library synthesis intermediate
Functionalized building block
Late-stage diversification potential
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